Bienvenue dans la boutique en ligne BenchChem!

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide (CAS 324758-41-0) is a synthetic, small-molecule benzothiazole derivative with molecular formula C₁₉H₁₃ClN₂OS and molecular weight 352.84 g·mol⁻¹. It belongs to the C2-substituted benzothiazole acetamide family — a scaffold extensively investigated for antiparasitic, antileishmanial, kinase-inhibitory, and ion-channel-modulatory activities.

Molecular Formula C19H13ClN2OS
Molecular Weight 352.8g/mol
CAS No. 324758-41-0
Cat. No. B472686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
CAS324758-41-0
Molecular FormulaC19H13ClN2OS
Molecular Weight352.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23)
InChIKeyAKHRUPWTIWRREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide (CAS 324758-41-0): Structural Identity & Procurement-Relevant Class Context


N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide (CAS 324758-41-0) is a synthetic, small-molecule benzothiazole derivative with molecular formula C₁₉H₁₃ClN₂OS and molecular weight 352.84 g·mol⁻¹ . It belongs to the C2-substituted benzothiazole acetamide family — a scaffold extensively investigated for antiparasitic, antileishmanial, kinase-inhibitory, and ion-channel-modulatory activities [1]. The compound incorporates a 4-chloro substituent on the benzothiazole core and a 1-naphthyl moiety linked via an acetamide bridge, creating a distinct pharmacophoric profile relative to its 4-unsubstituted, 6-methyl, and 4-ethoxy analogs.

Why N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide Cannot Be Replaced by In-Class Analogs Without Risk


Benzothiazole-2-acetamide derivatives exhibit profound substitution-dependent variation in target engagement, selectivity, and pharmacokinetic behaviour. The 4-chloro substituent on the benzothiazole ring alters electron density, steric profile, and hydrogen-bonding capability relative to the unsubstituted (CAS 377050-60-7), 6-methyl (CAS 307510-48-1), and 4-ethoxy (CAS 324758-43-2) analogs [1]. Published SAR on structurally related benzothiazole amides demonstrates that even minor substituent changes at the 4-position can flip functional activity from agonism to antagonism at ion-channel targets [2]. Consequently, procurement of a non-identical benzothiazole acetamide for a protocol optimized around CAS 324758-41-0 risks loss of target potency, altered selectivity, or incompatible physicochemical properties. The evidence below quantifies, where available, the dimensions along which this compound diverges from its nearest comparators.

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide: Comparator-Referenced Quantitative Differentiation Evidence


4-Chloro vs. 4-Unsubstituted Benzothiazole Acetamide: Physicochemical Divergence (LogP and Electrophilicity)

The 4-chloro substituent on the benzothiazole ring of CAS 324758-41-0 is predicted to increase lipophilicity and electrophilic character relative to the 4-unsubstituted comparator N-(1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide (CAS 377050-60-7). Computational LogP estimation (XLogP3) yields 4.2 for the 4-chloro derivative vs. 3.6 for the unsubstituted analog, a ΔLogP of +0.6 units [1]. This difference is expected to influence membrane permeability, protein binding, and metabolic stability, consistent with established benzothiazole SAR where 4-halogenation modulates both potency and pharmacokinetic half-life [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Chloro vs. 4-Ethoxy Benzothiazole Acetamide: Differential Hydrogen-Bond Acceptor Capacity and Steric Bulk

CAS 324758-41-0 (4-chloro) and CAS 324758-43-2 (4-ethoxy) represent two distinct C4-substitution strategies on an otherwise identical benzothiazole-2-naphthylacetamide scaffold. The 4-ethoxy substituent introduces an additional hydrogen-bond acceptor (ether oxygen) and significantly greater steric volume (molar refractivity ~51.5 cm³·mol⁻¹ vs. ~43.2 cm³·mol⁻¹ for chloro) [1]. Published SAR on benzothiazole amides targeting TRPC3/6 ion channels demonstrates that C4-substituent identity governs the agonism/antagonism functional switch: electron-withdrawing groups (e.g., Cl) favour antagonism, while electron-donating groups can shift activity toward agonism [2]. Although direct TRPC3/6 data for CAS 324758-41-0 are not published, this class-level SAR predicts functional divergence between the 4-chloro and 4-ethoxy analogs.

Medicinal Chemistry Structure-Activity Relationships Scaffold Optimization

Benzothiazole-2-Acetamide Scaffold: Validated Antileishmanial and Antiparasitic Class Activity with Substitution-Dependent Potency

The benzothiazole-2-acetamide scaffold has demonstrated reproducible antiparasitic activity across multiple independent studies. Toledo et al. (2013) reported that semi-synthetic naphthothiazoles (closely related to the benzothiazole-2-acetamide class) exhibited potent activity against Leishmania (Viannia) braziliensis promastigotes with EC₅₀ values in the low-micromolar range and >5-fold selectivity over mammalian macrophages [1]. More recently, Santos et al. (2023) showed that naphthyl-thiazole derivatives, including benzothiazole-2-acetamide analogs, inhibited both Leishmania amazonensis and Trypanosoma cruzi amastigotes, with lead compounds demonstrating dual antiparasitic efficacy [2]. While specific EC₅₀/IC₅₀ values for CAS 324758-41-0 are not available in the published literature, the conserved 4-chloro-benzothiazole-2-acetamide pharmacophore positions this compound within a validated antiparasitic chemotype where chlorine substitution at C4 has been associated with enhanced target-cell permeability and potency in related series.

Antiparasitic Drug Discovery Leishmaniasis Neglected Tropical Diseases

Benzothiazole Acetamide Ion-Channel Pharmacology: C4-Substitution Governs TRPC3/6 Functional Selectivity

Wei et al. (2021) demonstrated that benzothiazole amide derivatives act as ligands for TRPC3 and TRPC6 channels, with the C4 substituent determining agonistic vs. antagonistic functional activity. In their series, compound 1s bearing a tetrahydronaphthalene group at R₁ showed TRPC3 IC₅₀ = 3.3 ± 0.13 µM and TRPC6 IC₅₀ = 4.2 ± 0.1 µM, with anti-gastric cancer activity against AGS and MKN-45 cell lines [1]. Docking analysis confirmed that the conformation of the C4-substituted benzothiazole amide within the TRPC6 binding pocket dictated the functional outcome. CAS 324758-41-0, featuring a 4-chloro-benzothiazole core and a 1-naphthylacetamide side chain, represents a structural intermediate within this pharmacophore space. The electron-withdrawing 4-chloro substituent is predicted to favour an antagonist binding conformation based on the SAR trend described by Wei et al., wherein electron-withdrawing groups at C4 correlate with TRPC3/6 inhibitory activity.

Ion Channel Pharmacology TRPC Channels Gastric Cancer

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


Antiparasitic Probe Development: Leishmaniasis and Trypanosomiasis Drug Discovery

CAS 324758-41-0 can serve as a benzothiazole-2-acetamide probe for antiparasitic screening cascades targeting Leishmania spp. and Trypanosoma cruzi. The scaffold has validated antileishmanial class activity with EC₅₀ values in the low-micromolar range and >5-fold selectivity over mammalian macrophages [1]. The 4-chloro substitution is expected to enhance membrane permeability relative to the unsubstituted analog (ΔLogP = +0.6), potentially improving intracellular parasite exposure [2]. Researchers should prioritise this compound when structure-activity relationship studies require exploration of C4-halogenated benzothiazole acetamides within established antiparasitic programmes.

TRPC3/6 Ion-Channel Antagonist Screening in Oncology

Based on the class-level SAR demonstrating that benzothiazole amides with electron-withdrawing C4 substituents function as TRPC3/6 antagonists [1], CAS 324758-41-0 is a rational candidate for screening against TRPC3/6-dependent cancer cell lines, including gastric cancer (AGS, MKN-45) and glioblastoma models where TRPC channel inhibition has shown anti-proliferative efficacy. The 4-chloro substituent is predicted to stabilise the antagonist binding conformation identified by Wei et al. (2021), making this compound a procurement priority for labs expanding benzothiazole amide TRPC inhibitor libraries.

Physicochemical Comparator in Benzothiazole Acetamide Lead Optimisation

The 4-chloro substitution on CAS 324758-41-0 provides a distinct physicochemical profile (XLogP3 = 4.2, single H-bond donor) relative to the 4-ethoxy analog (CAS 324758-43-2) and the unsubstituted parent (CAS 377050-60-7) [1]. Medicinal chemistry teams engaged in benzothiazole lead optimisation can procure this compound as a reference standard for evaluating the impact of C4-halogenation on solubility, LogP, metabolic stability, and target engagement. This head-to-head physicochemical comparison supports rational, data-driven prioritisation during hit-to-lead and lead-optimisation campaigns.

Screening Library Building Block for Neglected Tropical Disease and Ion-Channel Target Panels

CAS 324758-41-0 is suitable for inclusion in medium-throughput screening libraries focused on neglected tropical diseases (leishmaniasis, Chagas disease) and ion-channel targets (TRPC, Nav, Cav families). The benzothiazole-2-acetamide scaffold appears in multiple bioactive chemotypes [1][2], and the 4-chloro-1-naphthyl substitution pattern provides chemical diversity that is underrepresented in generic benzothiazole screening collections dominated by 6-substituted analogs. Procurement of this compound diversifies screening library composition with a structurally distinct C4-substituted benzothiazole acetamide.

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.